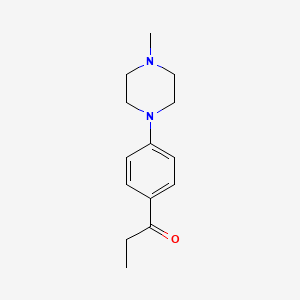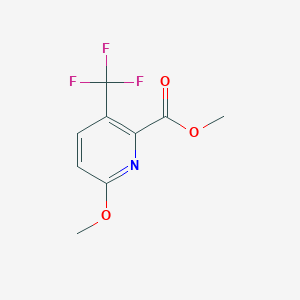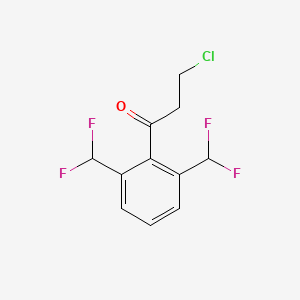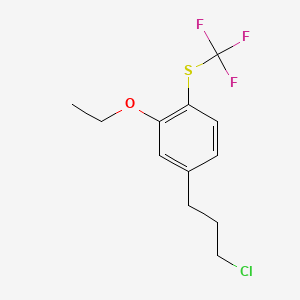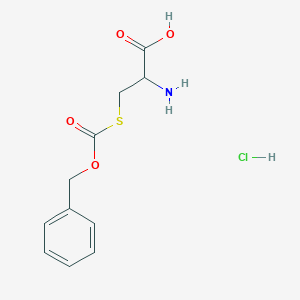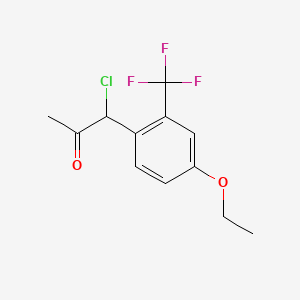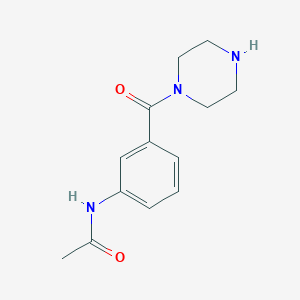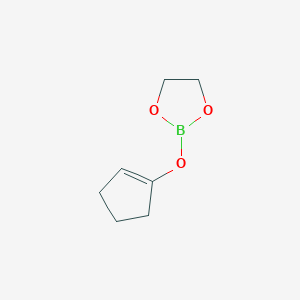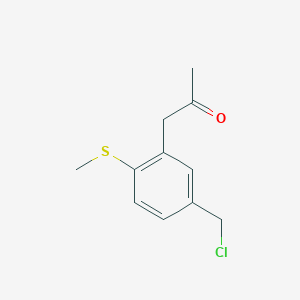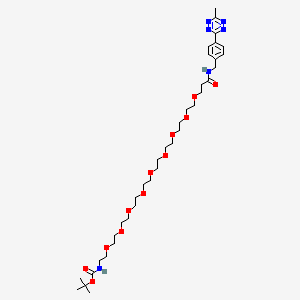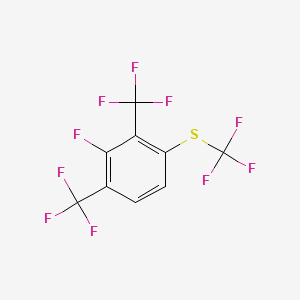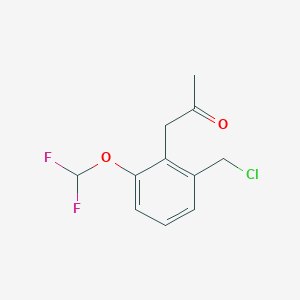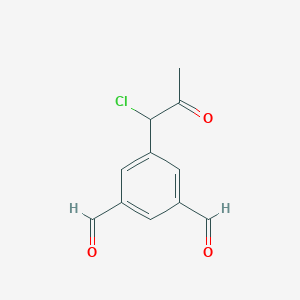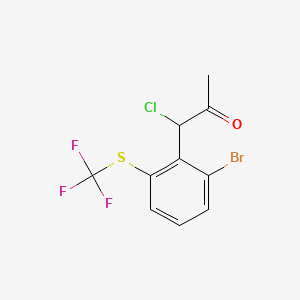
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
2-Bromo-6-(trifluoromethyl)pyridine: Shares the bromine and trifluoromethyl groups but differs in the overall structure.
2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol: Contains similar functional groups but has a different arrangement and additional nitro group.
Uniqueness: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H7BrClF3OS |
|---|---|
分子量 |
347.58 g/mol |
IUPAC 名称 |
1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |
InChI 键 |
DNNSOPNMPOSXIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=CC=C1Br)SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


